6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
Overview
Description
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is a chemical compound belonging to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. It has been studied for its anticonvulsant properties and other central nervous system (CNS) activities .
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, the class of compounds to which 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide belongs, are important cns agents . They act as potential sedatives, anticonvulsants, anxiolytics, and hypnotics .
Mode of Action
It is suggested that the compound’s anticonvulsant properties may be due to its interaction with neuronal hyperexcitability and hypersynchronous neuronal firing .
Biochemical Pathways
Given its anticonvulsant properties, it may influence pathways related to neuronal excitability .
Result of Action
It is known that the compound has remarkable anticonvulsant properties .
Biochemical Analysis
Biochemical Properties
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide plays a role in various biochemical reactions, particularly in the CNS. It interacts with enzymes and proteins involved in neurotransmission and neuronal excitability. The compound has been shown to interact with GABA receptors, enhancing their inhibitory effects and thus exhibiting anticonvulsant properties . Additionally, it may interact with other biomolecules such as ion channels and neurotransmitter transporters, modulating their activity and contributing to its overall pharmacological profile.
Cellular Effects
The effects of this compound on cells are primarily observed in neuronal cells. It influences cell function by modulating cell signaling pathways, particularly those involved in neurotransmission. The compound has been shown to affect gene expression related to neuronal excitability and synaptic plasticity . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in energy production and neurotransmitter synthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to GABA receptors, enhancing their inhibitory effects and reducing neuronal excitability . The compound may also inhibit or activate enzymes involved in neurotransmitter synthesis and degradation, further modulating neuronal activity. Changes in gene expression related to neurotransmission and synaptic plasticity are also observed, contributing to its overall pharmacological effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticonvulsant properties without noticeable toxicity . At higher doses, some adverse effects such as motor impairment and respiratory depression have been observed . The threshold for these effects varies depending on the animal model and the specific experimental conditions.
Metabolic Pathways
This compound is involved in metabolic pathways related to neurotransmitter synthesis and degradation. It interacts with enzymes such as GABA transaminase and glutamate decarboxylase, modulating their activity and affecting neurotransmitter levels . The compound may also influence metabolic flux by altering the activity of enzymes involved in energy production and neurotransmitter metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to neuronal cells and synaptic regions, where it exerts its pharmacological effects . The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is primarily within neuronal cells, particularly in synaptic regions. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with key biomolecules involved in neurotransmission and neuronal excitability.
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c9-5-1-2-7-11-6(8(14)12-10)4-13(7)3-5/h1-4H,10H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCANPWWELAJSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can we infer from the title "New 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide derivatives: synthesis and anticonvulsant studies"?
A1: The title suggests that researchers have synthesized novel derivatives of this compound [, ]. This implies that the parent compound likely possesses some inherent anticonvulsant activity, prompting further investigation into its derivatives. The research likely focused on:
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